molecular formula C18H23N3O2S B2510726 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 1448047-23-1

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No.: B2510726
CAS No.: 1448047-23-1
M. Wt: 345.46
InChI Key: VVDUCVMVDDVQIG-UHFFFAOYSA-N
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Description

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile is a complex organic compound that features a morpholine ring, a thiazepane ring, and a benzonitrile group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile can be achieved through a multi-step process involving the formation of the morpholine and thiazepane rings, followed by their coupling with a benzonitrile derivative. One common approach involves the Mannich reaction to introduce the morpholinomethyl group, followed by a Michael addition to form the thiazepane ring . The final step typically involves the coupling of the thiazepane derivative with a benzonitrile compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts to minimize waste and improve efficiency . The use of continuous flow reactors may also be explored to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The presence of multiple reactive sites allows for substitution reactions, such as nucleophilic substitution at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt metabolic pathways and lead to therapeutic effects in diseases where enzyme activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile is unique due to the combination of the morpholine, thiazepane, and benzonitrile groups within a single molecule. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c19-12-15-3-1-4-16(11-15)18(22)21-5-2-10-24-14-17(21)13-20-6-8-23-9-7-20/h1,3-4,11,17H,2,5-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDUCVMVDDVQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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